molecular formula C20H16N2O5 B039593 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- CAS No. 116139-46-9

1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)-

Cat. No. B039593
M. Wt: 364.4 g/mol
InChI Key: CCBXXGSAGQNXHX-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is a chemical compound that has been the subject of much scientific research in recent years. This compound is of interest to researchers due to its potential applications in a variety of fields, including medicine, biochemistry, and materials science.

Scientific Research Applications

1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- has a variety of scientific research applications. One of the most promising areas of research involves the compound's potential as an anti-cancer agent. Studies have shown that the compound is able to inhibit the growth of cancer cells in vitro, and further research is being conducted to determine its potential as a chemotherapy drug.
The compound has also been studied for its potential as a photoactive material. It has been shown to have excellent photoconductivity and can be used in the production of organic photovoltaic cells.

Mechanism Of Action

The mechanism of action for 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the inhibition of tumor growth.

Biochemical And Physiological Effects

Studies have shown that 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- has a variety of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- in lab experiments is its versatility. The compound can be used in a variety of assays and experiments, making it a valuable tool for researchers in many different fields.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its cost. The synthesis method for the compound is complex and expensive, making it difficult for some research groups to obtain and use.

Future Directions

There are many potential future directions for research involving 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)-. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. This would make it more accessible to researchers and could lead to more widespread use in a variety of fields.
Another potential future direction is the development of new applications for the compound. For example, it could be used in the production of new materials with unique properties, or as a treatment for other diseases beyond cancer and neurodegenerative disorders.
Conclusion
1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- is a compound with a wide range of potential scientific research applications. Its anti-cancer activity, photoactive properties, and neuroprotective effects make it a valuable tool for researchers in many different fields. While there are limitations to using the compound in lab experiments, there are also many potential future directions for research that could lead to new applications and discoveries.

Synthesis Methods

The synthesis method for 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)- involves several steps. The first step is the synthesis of the starting material, which is 2-ethyl-4-hydroxyquinoline. This compound is then reacted with a pyranoindolizine derivative to form the desired product. The reaction is typically carried out under acidic conditions, and the product is purified using chromatography techniques.

properties

CAS RN

116139-46-9

Product Name

1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-hydroxy-4-(2-hydroxyethyl)-, (S)-

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C20H16N2O5/c23-6-5-20(26)14-8-16-17-12(7-11-3-1-2-4-15(11)21-17)9-22(16)18(24)13(14)10-27-19(20)25/h1-4,7-8,23,26H,5-6,9-10H2/t20-/m0/s1

InChI Key

CCBXXGSAGQNXHX-FQEVSTJZSA-N

Isomeric SMILES

C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)[C@@]5(CCO)O)C(=O)N41

SMILES

C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)C5(CCO)O)C(=O)N41

Canonical SMILES

C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC(=O)C5(CCO)O)C(=O)N41

synonyms

18-hydroxycamptothecin

Origin of Product

United States

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